6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide;2,2,2-trifluoroacetic acid
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Overview
Description
6-(2,5-Dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide;2,2,2-trifluoroacetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, anilines, and pyrrolidines. The presence of trifluoroacetic acid further enhances its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving a suitable precursor.
Introduction of the Aniline Group: The aniline group is introduced via a nucleophilic substitution reaction.
Amide Bond Formation: The amide bonds are formed through condensation reactions between carboxylic acids and amines.
Addition of Trifluoroacetic Acid: Trifluoroacetic acid is added to stabilize the compound and enhance its reactivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aniline and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of multiple functional groups allows it to form stable complexes with these targets, thereby modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-Succinimidyl Acrylate: A protein crosslinker with similar reactivity.
2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile: Another compound with a pyrrolidine ring and similar functional groups.
Uniqueness
The uniqueness of 6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide;2,2,2-trifluoroacetic acid lies in its complex structure and the presence of trifluoroacetic acid, which enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C34H39F3N6O10 |
---|---|
Molecular Weight |
748.7 g/mol |
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H38N6O8.C2HF3O2/c39-21-23-10-12-24(13-11-23)36-28(42)20-35-32(46)25(17-22-7-3-1-4-8-22)37-29(43)19-34-27(41)18-33-26(40)9-5-2-6-16-38-30(44)14-15-31(38)45;3-2(4,5)1(6)7/h1,3-4,7-8,10-15,25,39H,2,5-6,9,16-21H2,(H,33,40)(H,34,41)(H,35,46)(H,36,42)(H,37,43);(H,6,7)/t25-;/m0./s1 |
InChI Key |
DOTXLPVUMXESLK-UQIIZPHYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NC2=CC=C(C=C2)CO)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC2=CC=C(C=C2)CO)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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